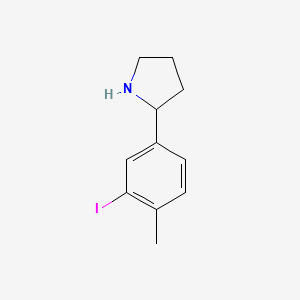

2-(3-Iodo-4-methylphenyl)pyrrolidine

Beschreibung

2-(3-Iodo-4-methylphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 2-position with a 3-iodo-4-methylphenyl group. This structure combines the conformational flexibility of pyrrolidine with the steric and electronic effects of the iodinated aromatic ring. The iodine atom introduces significant molecular weight (303.14 g/mol for a related compound, as per ) and polarizability, while the methyl group enhances lipophilicity. Such properties make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting biomolecules through halogen bonding or hydrophobic interactions .

Eigenschaften

Molekularformel |

C11H14IN |

|---|---|

Molekulargewicht |

287.14 g/mol |

IUPAC-Name |

2-(3-iodo-4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14IN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI-Schlüssel |

FUZSRYRPUQKNOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2CCCN2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(3-Iodo-4-methylphenyl)pyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-iodo-4-methylphenylamine with pyrrolidine under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(3-Iodo-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different group through the use of palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

2-(3-Iodo-4-methylphenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

Organic Synthesis: The compound is used in the synthesis of more complex molecules, leveraging its reactivity and functional groups.

Material Science: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Iodo-4-methylphenyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The iodine atom and the pyrrolidine ring play crucial roles in its binding to specific proteins or enzymes, influencing their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

a. Halogen vs. Alkyl/Methoxy Substituents

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (): Replaces pyrrolidine with a pyrazinecarboxamide moiety.

- (2R)-2-(3-Iodo-4-methoxyphenyl)pyrrolidine () : Substitutes the methyl group with a methoxy (-OCH₃) group. Methoxy is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing methyl group, which may alter binding affinity in receptor-ligand interactions .

- Difluoro-4-iodophenyl-pyrrolidine derivatives () : Fluorine atoms increase electronegativity and metabolic stability, contrasting with the steric bulk of methyl in the target compound. This could influence pharmacokinetics (e.g., half-life) .

b. Heterocyclic Core Variations

- 2-Arylpyrrolidine derivatives () : Similar pyrrolidine backbone but lack iodine. Substituents like hydroxyl or trifluoroacetic acid-reactive groups (e.g., in calix[4]resorcinarene synthesis) highlight the role of iodine in stabilizing intermediates during synthesis or modifying reactivity .

- Formamide-pyrrolidine hybrids () : Incorporate hydroxymethyl groups on pyrrolidine, enabling trans-configuration-driven molecular recognition. The absence of such groups in the target compound suggests divergent applications (e.g., RNA polymerase inhibitors vs. abiotic elicitors) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.